Cas no 100841-06-3 (3-(3,5-dimethoxyphenoxy)propan-1-amine)

3-(3,5-dimethoxyphenoxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Propanamine, 3-(3,5-dimethoxyphenoxy)-
- 3-(3,5-dimethoxyphenoxy)propan-1-amine
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- Inchi: 1S/C11H17NO3/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12/h6-8H,3-5,12H2,1-2H3
- InChI Key: IUUQYACEAUJOOB-UHFFFAOYSA-N
- SMILES: C(N)CCOC1=CC(OC)=CC(OC)=C1
3-(3,5-dimethoxyphenoxy)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-147919-10000mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 10000mg |
$3315.0 | 2023-09-28 | ||
Enamine | EN300-147919-100mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 100mg |
$678.0 | 2023-09-28 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017959-1g |
1-(3-Aminopropoxy)-3,5-dimethoxybenzene |
100841-06-3 | 95% | 1g |
¥3808.0 | 2023-02-27 | |
Ambeed | A1043686-1g |
1-(3-Aminopropoxy)-3,5-dimethoxybenzene |
100841-06-3 | 95% | 1g |
$555.0 | 2024-04-26 | |
Enamine | EN300-147919-1000mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-147919-250mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-147919-5000mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-147919-1.0g |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-147919-50mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-147919-500mg |
3-(3,5-dimethoxyphenoxy)propan-1-amine |
100841-06-3 | 500mg |
$739.0 | 2023-09-28 |
3-(3,5-dimethoxyphenoxy)propan-1-amine Related Literature
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1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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3. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
Additional information on 3-(3,5-dimethoxyphenoxy)propan-1-amine
Professional Introduction to 3-(3,5-dimethoxyphenoxy)propan-1-amine (CAS No. 100841-06-3)
3-(3,5-dimethoxyphenoxy)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential therapeutic applications. This compound, identified by the CAS number 100841-06-3, belongs to a class of molecules that feature an amine functional group attached to a propyl chain, which is further linked to a phenoxy moiety derived from a dimethoxy-substituted benzene ring. The presence of these specific structural elements not only contributes to the compound's distinct chemical properties but also opens up diverse possibilities for its role in drug development and biological research.
The 3-(3,5-dimethoxyphenoxy)propan-1-amine structure is characterized by its aromatic ring system, which is a common feature in many pharmacologically active agents. The dimethoxy substitution pattern on the benzene ring enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its membrane permeability. This aspect is particularly crucial in drug design, as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the phenoxy group introduces a polar region that can interact favorably with biological targets, thereby increasing the compound's binding affinity and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(3,5-dimethoxyphenoxy)propan-1-amine and related analogs. The compound's amine functionality provides a versatile scaffold for further chemical modifications, enabling researchers to fine-tune its properties for specific therapeutic purposes. For instance, modifications at the propyl chain can alter the compound's metabolic stability and bioavailability, while variations in the dimethoxy-substituted benzene ring can fine-tune its interactions with biological receptors.
One of the most compelling areas of research involving 3-(3,5-dimethoxyphenoxy)propan-1-amine is its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. The compound's structural features make it an attractive building block for designing molecules with enhanced pharmacological activity. For example, researchers have investigated its use in developing agents that target central nervous system (CNS) disorders. The combination of lipophilicity and polar interactions provided by the 3-(3,5-dimethoxyphenoxy)propan-1-amine moiety suggests that it could be effective in crossing the blood-brain barrier, making it a promising candidate for treating conditions such as depression and anxiety.
Moreover, studies have explored the compound's potential in addressing inflammatory and immunomodulatory disorders. The phenoxy group and dimethoxy substituents can engage with various enzymes and receptors involved in inflammatory pathways, potentially leading to novel therapeutic strategies. Preclinical studies have indicated that derivatives of 3-(3,5-dimethoxyphenoxy)propan-1-amine may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. These findings are particularly exciting given the high unmet medical needs associated with chronic inflammatory conditions.
The synthesis of 3-(3,5-dimethoxyphenoxy)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by alkylation steps to introduce the propyl chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
In conclusion, 3-(3,5-dimethoxyphenoxy)propan-1-amine (CAS No. 100841-06-3) represents a valuable compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing molecules with diverse therapeutic applications. As our understanding of biological targets and disease mechanisms continues to evolve, 3-(3,5-dimethoxyphenoxy)propan-1-amine is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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